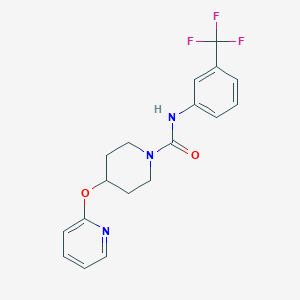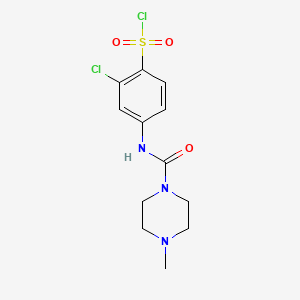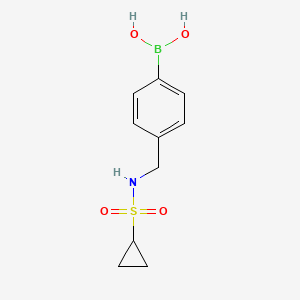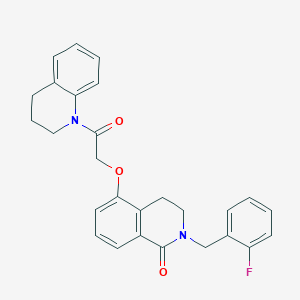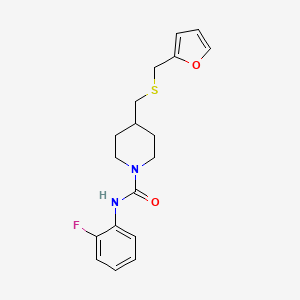![molecular formula C10H15F2NO2 B2650162 1-(5-Azaspiro[2.5]octan-5-yl)-2-(difluoromethoxy)ethan-1-one CAS No. 2093871-60-2](/img/structure/B2650162.png)
1-(5-Azaspiro[2.5]octan-5-yl)-2-(difluoromethoxy)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Azaspiro[25]octan-5-yl)-2-(difluoromethoxy)ethan-1-one is a synthetic organic compound with a unique spirocyclic structure
Wissenschaftliche Forschungsanwendungen
1-(5-Azaspiro[2.5]octan-5-yl)-2-(difluoromethoxy)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Pharmaceuticals: It is investigated for its potential use as an active pharmaceutical ingredient (API) in the development of new medications.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Azaspiro[2.5]octan-5-yl)-2-(difluoromethoxy)ethan-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spirocyclic core and the introduction of the difluoromethoxy group. Common synthetic routes may involve:
Formation of the spirocyclic core: This can be achieved through cyclization reactions involving amines and ketones under acidic or basic conditions.
Introduction of the difluoromethoxy group: This step often involves the use of difluoromethylating agents such as difluoromethyl ethers or difluoromethyl sulfonates under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Azaspiro[2.5]octan-5-yl)-2-(difluoromethoxy)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or other substituted derivatives.
Wirkmechanismus
The mechanism of action of 1-(5-Azaspiro[2.5]octan-5-yl)-2-(difluoromethoxy)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by:
Binding to enzyme active sites: Inhibiting or modulating enzyme activity.
Interacting with receptors: Modulating receptor activity and downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-Azaspiro[2.5]octan-5-yl)-2-methoxyethan-1-one: Similar structure but with a methoxy group instead of a difluoromethoxy group.
1-(5-Azaspiro[2.5]octan-5-yl)-2-chloroethan-1-one: Similar structure but with a chloro group instead of a difluoromethoxy group.
Uniqueness
1-(5-Azaspiro[2.5]octan-5-yl)-2-(difluoromethoxy)ethan-1-one is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
1-(5-azaspiro[2.5]octan-5-yl)-2-(difluoromethoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO2/c11-9(12)15-6-8(14)13-5-1-2-10(7-13)3-4-10/h9H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUGUVLOVUPMNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2)CN(C1)C(=O)COC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-({4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}methyl)-1-methylpyrrolidin-2-one](/img/structure/B2650080.png)

![4-acetamido-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2650084.png)
![N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide](/img/structure/B2650086.png)
![N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methyl-N-[(pyridin-4-yl)methyl]propanamide](/img/structure/B2650087.png)
![N-(3-chloro-4-methoxyphenyl)-2-(3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2650088.png)
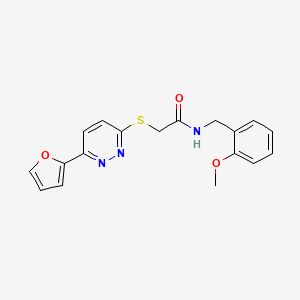
![5-[(1E)-1-(hydroxyimino)ethyl]-N-phenyl-1,3-thiazol-2-amine](/img/structure/B2650091.png)
![N'-(3,4-dimethylphenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B2650092.png)
